molecular formula C27H27ClN2O6 B607411 FAM amine, 5-isomer CAS No. 2183440-41-5

FAM amine, 5-isomer

Cat. No.: B607411
CAS No.: 2183440-41-5
M. Wt: 510.97
InChI Key: YMNCSJRUUHHNGI-UHFFFAOYSA-N
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Description

FAM amine, 5-isomer: is a fluorescent probe widely used in biomedicine. It is a derivative of fluorescein, specifically designed to label peptides, proteins, and nucleic acids. This compound is known for its exceptional sensitivity and ability to minimize background fluorescence, making it an optimal choice for advanced methodologies such as immunohistochemistry, flow cytometry, and in situ hybridization.

Preparation Methods

Synthetic Routes and Reaction Conditions: FAM amine, 5-isomer, is synthesized by introducing an aliphatic amine group to fluorescein. This modification enhances its reactivity with carboxylic acids, activated NHS esters, and other carbonyl groups. The synthesis involves enzymatic transamination and reactions with electrophilic reagents like activated esters or epoxides .

Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, often achieving a purity level of 95% or higher. The compound is typically stored at -20°C in the dark to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: FAM amine, 5-isomer, undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced under specific conditions to yield reduced forms.

    Substitution: Participates in nucleophilic substitution reactions due to its reactive amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as activated NHS esters and epoxides are commonly employed.

Major Products: The major products formed from these reactions include various labeled biomolecules, which are used in different scientific applications .

Scientific Research Applications

FAM amine, 5-isomer, has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent marker in various chemical assays.

    Biology: Labels peptides, proteins, and nucleic acids for studying cellular functions and protein-protein interactions.

    Medicine: Employed in diagnostic techniques like immunohistochemistry and flow cytometry.

    Industry: Utilized in the development of fluorescent probes and dyes for various industrial applications.

Mechanism of Action

The mechanism of action of FAM amine, 5-isomer, involves its ability to react with electrophilic reagents, forming stable conjugates with biomolecules. The aliphatic amine group enhances its reactivity, allowing it to label target molecules efficiently. This labeling facilitates the study of molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

    Fluoresceinamine: Lacks the aliphatic amine group, making it less reactive.

    Cyanine3B amine: Another fluorescent dye with different spectral properties.

    BDP FL NHS ester: A bright and photostable dye used for similar applications.

Uniqueness: FAM amine, 5-isomer, stands out due to its high fluorescence quantum yield, exceptional sensitivity, and ability to minimize background fluorescence. These properties make it a preferred choice for advanced biomedical applications.

Properties

IUPAC Name

N-(6-aminohexyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNCSJRUUHHNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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